1-(4-tert-butylphenyl)-4-nitro-1H-indazole
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Overview
Description
1-(4-tert-butylphenyl)-4-nitro-1H-indazole is an organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrazole ring. The presence of the tert-butylphenyl and nitro groups in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-4-nitro-1H-indazole typically involves the reaction of 4-tert-butylphenylhydrazine with 4-nitrobenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the indazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-4-nitro-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
1-(4-tert-butylphenyl)-4-nitro-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-4-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as nitric oxide synthase, by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to a decrease in the production of nitric oxide, which is involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one:
4,4’-Di-tert-butylbiphenyl: Used in the production of homoallylic amine derivatives and as a catalyst in metalation reactions.
Terfenadine: An antihistamine drug previously used for the treatment of allergic rhinitis.
Uniqueness
1-(4-tert-butylphenyl)-4-nitro-1H-indazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the tert-butylphenyl and nitro groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-4-nitroindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-17(2,3)12-7-9-13(10-8-12)19-15-5-4-6-16(20(21)22)14(15)11-18-19/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFBKSXQDXMJGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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